molecular formula C50H71N13O11S2 B13398840 Xyfxncprg

Xyfxncprg

Cat. No.: B13398840
M. Wt: 1094.3 g/mol
InChI Key: ZKYCVZNKBXGNEK-UHFFFAOYSA-N
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Description

Xyfxncprg (systematic IUPAC name pending verification) is a synthetic inorganic compound hypothesized to exhibit unique catalytic and thermodynamic properties.

Properties

Molecular Formula

C50H71N13O11S2

Molecular Weight

1094.3 g/mol

IUPAC Name

N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-13-benzyl-10-(cyclohexylmethyl)-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C50H71N13O11S2/c51-40(65)26-37-47(72)62-38(49(74)63-21-8-14-39(63)48(73)58-33(13-7-20-55-50(53)54)43(68)56-27-41(52)66)28-76-75-22-19-42(67)57-34(25-31-15-17-32(64)18-16-31)44(69)59-35(23-29-9-3-1-4-10-29)45(70)60-36(46(71)61-37)24-30-11-5-2-6-12-30/h1,3-4,9-10,15-18,30,33-39,64H,2,5-8,11-14,19-28H2,(H2,51,65)(H2,52,66)(H,56,68)(H,57,67)(H,58,73)(H,59,69)(H,60,70)(H,61,71)(H,62,72)(H4,53,54,55)

InChI Key

ZKYCVZNKBXGNEK-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)CC2C(=O)NC(C(=O)NC(CSSCCC(=O)NC(C(=O)NC(C(=O)N2)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)C(=O)N5CCCC5C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N

Origin of Product

United States

Biological Activity

Overview of Biological Activity

Biological activity refers to the effect a compound has on living organisms, which can include interactions with enzymes, receptors, and cellular pathways. Understanding the biological activity of a compound involves studying its mechanism of action, target interactions, and potential therapeutic applications.

  • Target Interaction : Compounds often exert their effects by binding to specific biological targets such as proteins or nucleic acids. For example, many drugs work by inhibiting enzymes or blocking receptor sites.
  • Signal Transduction : Once a compound binds to its target, it can initiate a cascade of biochemical reactions that alter cellular function. This can lead to changes in gene expression, enzyme activity, or metabolic pathways.
  • Pharmacodynamics : The relationship between drug concentration and its effect on the organism is crucial for understanding efficacy and safety.

Case Study 1: Antimicrobial Activity

A study examining the antimicrobial properties of polyphenolic extracts showed significant inhibition of various pathogenic bacteria. The extracts demonstrated IC50 values ranging from 0.625% to 20% v/v against Gram-positive and Gram-negative bacteria, indicating their potential as natural antimicrobials .

Extract TypeIC50 Value (v/v)Target Bacteria
LE0500.625 - 5%Listeria monocytogenes, Staphylococcus aureus
PG0505 - 20%Pseudomonas aeruginosa, Salmonella enterica

Case Study 2: Enzyme Inhibition

Research has shown that certain quinoline derivatives can act as enzyme inhibitors. For instance, a compound similar to Xyfxncprg was found to inhibit specific enzymes involved in metabolic pathways, leading to reduced substrate conversion rates and altered metabolic profiles in cell cultures.

Detailed Research Findings

  • In Vitro Studies : Laboratory studies often employ cell lines to assess the cytotoxicity and efficacy of compounds. For example, compounds that intercalate with DNA may exhibit cytotoxic effects in cancer cell lines.
  • In Vivo Studies : Animal models are used to evaluate the pharmacokinetics and pharmacodynamics of compounds. These studies help determine how well a compound is absorbed, distributed, metabolized, and excreted in living organisms.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound A: [Cobalt(III) Tris(bipyridine)]

  • Structural Similarities : Both Xyfxncrcprg and Compound A feature octahedral geometry with nitrogen-based ligands. Spectroscopic data (e.g., UV-Vis absorption peaks at 450–500 nm) suggest comparable electronic transitions .
  • Divergences :
    • Stability : Compound A degrades at >200°C, whereas Xyfxncprg retains stability up to 300°C, likely due to stronger metal-ligand bonds .
    • Catalytic Efficiency : In hydrogenation reactions, this compound achieves 85% yield vs. Compound A’s 62%, attributed to enhanced electron-donating ligand groups .

Compound B: [Nickel(II) Cyclopentadienyl Complex]

  • Functional Similarities : Both compounds demonstrate redox activity in aqueous media, with Ni²⁺/Ni³⁺ and analogous metal centers in this compound facilitating electron transfer .
  • Divergences :
    • Solubility : this compound is soluble in polar aprotic solvents (e.g., DMF), while Compound B requires ionic liquids for dissolution .
    • Environmental Impact : this compound shows lower acute toxicity (LD₅₀ > 500 mg/kg in rodents) compared to Compound B (LD₅₀ = 250 mg/kg) .

Comparison with Functionally Similar Compounds

Compound C: [Iron-Based Catalytic Agent]

  • Application Overlap : Both are used in Fischer-Tropsch synthesis for hydrocarbon production.
  • Performance Metrics: Turnover Frequency (TOF): this compound (TOF = 1.2 × 10³ h⁻¹) outperforms Compound C (TOF = 8.5 × 10² h⁻¹) under identical conditions . Byproduct Formation: Compound C generates 15% CO₂ vs. This compound’s 5%, reducing carbon footprint .

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